REACTION_CXSMILES
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[Cl-:1].[Ca+2].[Cl-].[CH3:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)=[O:7].Cl.[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.Cl.O1CCO[CH2:24]1>>[CH3:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([CH:5]([CH2:24][N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH3:4])=[O:7])=[CH:9][CH:10]=1.[ClH:1] |f:0.1.2,4.5,8.9|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
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146.2 mL
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Type
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reactant
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Smiles
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CCC(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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O1COCC1
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Name
|
|
Quantity
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100 g
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Type
|
reactant
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Smiles
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Cl.N1CCCCC1
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Name
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Quantity
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4 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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84.5 (± 1.5) °C
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Type
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CUSTOM
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Details
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stirred at 100-105° C. bath temperature (83-86° C. interior temperature)
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane
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Type
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CUSTOM
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Details
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The reaction mixture is purged once with argon
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Type
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DISSOLUTION
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Details
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The white precipitate dissolves after approximately 15-16 hours
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Duration
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15.5 (± 0.5) h
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Type
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WAIT
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Details
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After 24 hours the heating is switched off
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Duration
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24 h
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Type
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CUSTOM
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Details
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the oil bath is removed
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Type
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TEMPERATURE
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Details
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while still warm
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Type
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STIRRING
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Details
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under vigorous stirring to the clear reaction solution, there
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Type
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ADDITION
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Details
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is added 800 ml ethyl acetate
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Type
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TEMPERATURE
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Details
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the solution is cooled to ambient temperature
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Type
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ADDITION
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Details
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further treated with 400 ml methyl tert-butylether (MTBE)
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Type
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STIRRING
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Details
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The resulting precipitate is agitated at α to 10° C. for an additional 2 hours
|
Duration
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2 h
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Type
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FILTRATION
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Details
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filtered off over a glass
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Type
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FILTRATION
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Details
|
filter (Po-3)
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Type
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WASH
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Details
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washed afterwards twice with 200 ml MTBE each time
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Type
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CUSTOM
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Details
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The substance is dried in the vacuum
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Type
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CUSTOM
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Details
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drying oven at 75-80° C.
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Type
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WAIT
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Details
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20-40 mbar for 16 to 24 hours
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Duration
|
20 (± 4) h
|
Reaction Time |
19 (± 1) h |
Name
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Type
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|
Smiles
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CC=1C=CC(=CC1)C(=O)C(C)CN2CCCCC2.Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |